
2-Cyclopropyl-7-methylquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them essential in medicinal chemistry . The compound features a quinoline core with a cyclopropyl group at the 2-position and a methyl group at the 7-position, along with a carboxylic acid functional group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-cyclopropyl-7-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been employed to construct and functionalize quinoline scaffolds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial processes. For example, the Pfitzinger reaction can be performed in water or ethanol as solvents, with catalysts such as KOH to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield quinoline-4-carboxylic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-7-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-cyclopropyl-7-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Hydroxyquinoline
- 2-Cyclopropylquinoline
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which may confer unique biological and chemical properties. The presence of the cyclopropyl group at the 2-position and the methyl group at the 7-position can influence the compound’s reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-cyclopropyl-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-2-5-10-11(14(16)17)7-12(9-3-4-9)15-13(10)6-8/h2,5-7,9H,3-4H2,1H3,(H,16,17) |
InChI-Schlüssel |
JTNSIFAUTKVMSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C3CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






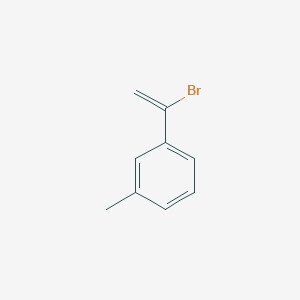
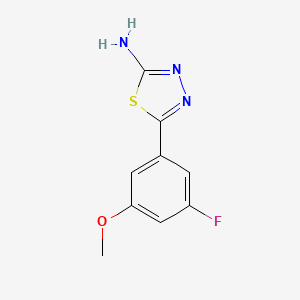
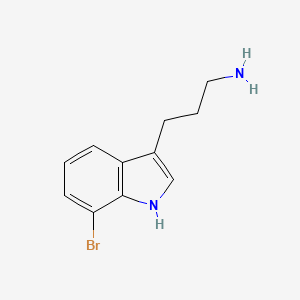
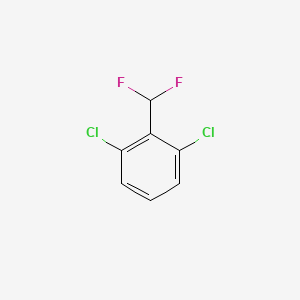
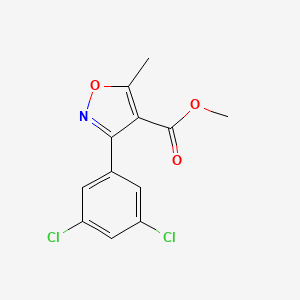
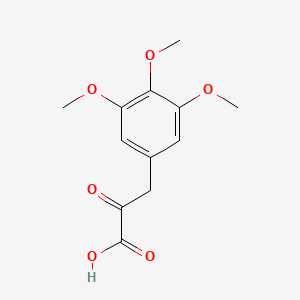
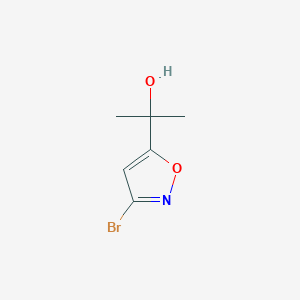

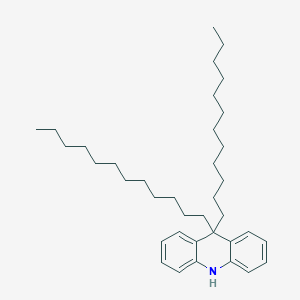
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
